molecular formula C9H9N3O2 B1442051 methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate CAS No. 1190315-96-8

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Cat. No.: B1442051
CAS No.: 1190315-96-8
M. Wt: 191.19 g/mol
InChI Key: JOCCJFBSWKEWAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its structure includes a methyl ester group at the 6-position and an amino (-NH₂) substituent at the 3-position (Figure 1). The amino and ester functionalities enable versatile chemical modifications, making it valuable for drug discovery and medicinal chemistry applications .

Properties

IUPAC Name

methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)5-2-7-8(12-3-5)6(10)4-11-7/h2-4,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCCJFBSWKEWAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=CN2)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as hypervalent iodine reagents, are often employed to facilitate these transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : Approximately 168.17 g/mol
  • Structural Features : The compound features a pyrrolo-pyridine ring system with an amino group at the 3-position and a carboxylate ester at the 6-position, which contributes to its reactivity and biological properties.

Cancer Therapy

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate has been investigated for its potential as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal FGFR signaling is implicated in various cancers, making this compound a candidate for targeted cancer therapy. Research indicates that derivatives of this compound exhibit significant inhibitory effects on FGFRs, which could lead to reduced tumor proliferation and metastasis .

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. This compound may also exhibit such activities, making it a potential candidate for developing new antimicrobial agents .

Neurological Disorders

Research indicates that compounds in the pyrrolo[3,2-b]pyridine class may have neuroprotective effects. They could potentially be explored for treating neurodegenerative diseases by modulating pathways involved in neuronal survival and repair .

Synthetic Utility

This compound serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its unique structure allows it to be used as a building block in the development of novel pharmaceuticals and materials.

Synthetic Routes

The synthesis typically involves:

  • Cyclization of Precursors : Utilizing starting materials like 2-aminopyridine and ethyl acetoacetate under specific conditions.
  • Esterification : Converting carboxylic acids to esters to enhance solubility and bioavailability.

Case Study 1: FGFR Inhibition

In a study evaluating various pyrrolo[3,2-b]pyridine derivatives, this compound demonstrated potent inhibition of FGFRs with IC50 values in the nanomolar range. This suggests strong potential for further development into therapeutic agents targeting cancer .

Case Study 2: Antimicrobial Properties

A comparative study on antimicrobial activities showed that derivatives of methyl 3-amino-1H-pyrrolo[3,2-b]pyridine exhibited significant efficacy against a range of bacterial strains. This highlights its potential application in treating infections resistant to conventional antibiotics .

Mechanism of Action

The mechanism of action of methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The specific pathways and targets depend on the biological context and the intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Variations in Substituent Position or Type

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Molecular Formula : C₉H₈N₂O₂
  • CAS : 1015609-11-6
  • Key Differences: Lacks the 3-amino group.
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate
  • Molecular Formula : C₉H₇ClN₂O₂
  • CAS : 959245-12-6
  • Key Differences: Substitutes the 3-amino group with a chloro (-Cl) atom.
Methyl 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • Molecular Formula : C₁₀H₁₀N₂O₂
  • CAS : 1190312-97-0
  • Key Differences: Features a methyl (-CH₃) group at the 2-position instead of the 3-amino group. The methyl substituent increases hydrophobicity, which may affect bioavailability and metabolic stability.

Analogues with Different Heterocyclic Cores

Ethyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
  • CAS : 2089257-85-0
  • Key Differences: Replaces the 3-amino group with a formyl (-CHO) group. The aldehyde functionality enables condensation reactions but lacks the nucleophilic properties of the amino group, limiting its use in amide bond formation.
Methyl 1H-pyrazolo[4,3-b]pyridine-6-carboxylate
  • Molecular Formula : C₈H₇N₃O₂
  • CAS : 1301214-72-1
  • Key Differences: Substitutes the pyrrole ring with a pyrazole ring.

Functional Group Variants

1H-Pyrrolo[3,2-b]pyridine-6-carboxylic Acid
  • CAS : 112766-32-2
  • Key Differences : Replaces the methyl ester with a carboxylic acid (-COOH). The acidic proton enhances solubility in aqueous media but reduces stability under acidic conditions.
Ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate
  • CAS : 1951441-84-1
  • Key Differences: Differs in the fusion position of the pyrrole and pyridine rings (3,2-c vs. 3,2-b).

Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (mg/mL)
Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate 191.19* 0.8–1.2 ~10–15 (DMSO)
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate 176.18 1.5–1.8 ~5–10 (DMSO)
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate 210.62 2.0–2.3 ~2–5 (DMSO)

*Estimated based on molecular formula C₉H₉N₃O₂.

Biological Activity

Methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound possesses a unique structural configuration that combines both pyrrole and pyridine rings. This structural complexity contributes to its reactivity and biological properties. The compound's molecular formula is C9H10N2O2C_9H_{10}N_2O_2, with a molecular weight of 178.19 g/mol.

The primary mechanism of action for this compound involves the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including proliferation, differentiation, and survival. By binding to FGFRs, this compound inhibits receptor activation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Anticancer Properties

This compound has demonstrated significant anticancer activity. In vitro studies have shown that it effectively inhibits the growth of various cancer cell lines by inducing apoptosis. Notably, it has been observed to have a selective impact on cancer cells with aberrant FGFR signaling pathways .

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa0.058FGFR inhibition
A5490.035Apoptosis induction
MDA-MB-2310.021Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity against various pathogens. Studies have reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis. The compound also demonstrates biofilm inhibition capabilities, which is critical in treating persistent infections .

Table 2: Antimicrobial Activity Against Pathogens

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.22Bactericidal
Staphylococcus epidermidis0.25Bactericidal

Case Study 1: Cancer Treatment

A recent study explored the effects of this compound on PTEN-deficient breast cancer cells. The findings indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through the activation of caspase pathways. The study highlighted the potential for this compound as a targeted therapy in specific cancer types characterized by FGFR overexpression .

Case Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, this compound was tested against a panel of bacterial strains. Results showed that the compound not only inhibited bacterial growth but also reduced biofilm formation significantly, suggesting its potential utility in treating biofilm-associated infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.